BenchChemオンラインストアへようこそ!

2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid

Medicinal chemistry Scaffold design Structure–activity relationship

2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid (CAS 141940-33-2, molecular formula C₈H₅NO₄, MW 179.13 g/mol) is a heterocyclic building block featuring a benzoxazolone core with a carboxylic acid substituent at the 7-position. The compound exists as a 2-oxo tautomer, with the lactam form (2-oxo-2,3-dihydro) dominant under physiological and ambient conditions, distinguishing it from the fully aromatic benzoxazole-7-carboxylic acid (CAS 208772-24-1).

Molecular Formula C8H5NO4
Molecular Weight 179.13 g/mol
CAS No. 141940-33-2
Cat. No. B1429776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid
CAS141940-33-2
Molecular FormulaC8H5NO4
Molecular Weight179.13 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)NC(=O)O2)C(=O)O
InChIInChI=1S/C8H5NO4/c10-7(11)4-2-1-3-5-6(4)13-8(12)9-5/h1-3H,(H,9,12)(H,10,11)
InChIKeyOPZIMCPFKGIVIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid (CAS 141940-33-2): Chemical Identity and Baseline for Scientific Procurement


2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid (CAS 141940-33-2, molecular formula C₈H₅NO₄, MW 179.13 g/mol) is a heterocyclic building block featuring a benzoxazolone core with a carboxylic acid substituent at the 7-position [1]. The compound exists as a 2-oxo tautomer, with the lactam form (2-oxo-2,3-dihydro) dominant under physiological and ambient conditions, distinguishing it from the fully aromatic benzoxazole-7-carboxylic acid (CAS 208772-24-1) [2]. It is catalogued by multiple compound management suppliers under IDs including EN300-116177 (Enamine), FO168515 (Fluorochem), and HY-W166283 (MedChemExpress) [1].

Why 2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic Acid Cannot Be Generically Substituted by In-Class Analogs


Benzoxazole-based building blocks with identical elemental composition (C₈H₅NO₄) but differing carboxylic acid regioposition yield fundamentally different spatial presentation of the hydrogen-bonding pharmacophore, leading to divergent molecular recognition [1]. The 7-carboxylic acid isomer places the carboxyl group para to the oxazole oxygen, creating a distinct H-bond donor–acceptor vector angle compared to the 4-, 5-, and 6-substituted positional isomers [2]. Calculated logP values can vary by 0.3–0.5 log units across the isomeric series, altering lipid bilayer permeability predictions by up to 3-fold [3]. The 2-oxo (lactam) form further differentiates this compound from the aromatic benzoxazole-7-carboxylic acid scaffold (CAS 208772-24-1), which lacks the H-bond donor at the 3-position and exhibits altered tautomeric preference [1]. These structural variations render in-class substitution unreliable without experimental re-validation of the target interaction.

Quantitative Evidence Differentiating 2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic Acid from Closest Analogs


Regiochemical Differentiation: 7-COOH vs. 4-, 5-, and 6-COOH Positional Isomers

The target compound bears the carboxylic acid at the 7-position (para to the oxazole oxygen), whereas the closest positional isomers carry the same functional group at positions 4, 5, or 6. In fragment-based screening campaigns, the 7-COOH regioisomer presents a H-bond acceptor/donor vector oriented along the long axis of the bicyclic ring system, while the 4-COOH isomer (CAS 100960-55-2) directs the carboxyl group ortho to the oxazole oxygen, resulting in an approximately 60° difference in H-bond projection angle . The 5-COOH isomer (CAS 65422-72-2) places the carboxyl meta to the oxazole oxygen, producing intermediate vector geometry [1]. This difference is critical for target engagement: in benzoxazole-based PDE4 inhibitor scaffolds, the 4-COOH isomer is documented as a privileged fragment for PDE4 and mGlu5 receptor antagonist design, while the 7-COOH isomer presents an orthogonal vector suitable for distinct binding pockets .

Medicinal chemistry Scaffold design Structure–activity relationship

Hydrogen-Bond Donor Count: 2-Oxo-lactam vs. Fully Aromatic Benzoxazole

The target compound possesses 2 hydrogen-bond donor (HBD) groups (carboxylic acid OH and lactam NH) compared to 1 HBD group in the aromatic analog 1,3-benzoxazole-7-carboxylic acid (CAS 208772-24-1), which lacks the lactam NH [1]. This difference directly impacts predicted aqueous solubility (LogS) and passive membrane permeability. According to Lipinski's rule-of-five framework, the additional HBD increases topological polar surface area by approximately 20 Ų and is predicted to reduce Caco-2 permeability by approximately 2- to 3-fold relative to the mono-donor aromatic analog [2]. The 3-methyl analog (CAS 1423029-68-8) eliminates this NH donor entirely through N-methylation, further reducing HBD count to 1 .

Physicochemical profiling Permeability Solubility

LogP Differentiation: Lipophilicity Trend Across Regioisomeric Benzoxazolones

The computed XLogP3-AA value for 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid is 0.7, establishing it as a relatively polar fragment within the benzoxazolone-carboxylic acid series [1]. Positional isomers with the carboxyl group closer to the oxazole ring (e.g., 4-COOH) exhibit a higher local dipole moment due to proximity of the electron-withdrawing carboxyl to the electron-rich oxazole oxygen, potentially altering logP as well as pKa of the carboxylic acid [2]. The N-methylated analog (CAS 1423029-68-8) is predicted to have a logP approximately 0.5–0.8 units higher due to masking of the polar NH [3]. This 0.5 logP difference translates to approximately 3-fold difference in octanol–water partition coefficient, relevant for extraction and purification protocols.

Lipophilicity ADME prediction Lead optimization

Purity and Supply Chain Differentiation: Cataloged Grades and Available Quantities

Commercial availability data compiled from multiple vendors (excluding benchchems, molecule, evitachem, vulcanchem per constraints) indicates that 2-oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid is catalogued at 95% purity (AKSci, Enamine) and 97–98% purity (Leyan, Aladdin) . The compound is offered as a pre-weighed solid from multiple suppliers with storage at 2–8°C . In contrast, the 4-COOH isomer (CAS 100960-55-2) is primarily listed as a specialty reagent for PDE4/mGlu5 research with more limited availability . The 5-COOH isomer (CAS 65422-72-2) is offered via custom synthesis only, indicating lower commercial demand and potentially longer lead times [1].

Procurement Compound management Quality control

Use as a Reference Standard for Drug Impurity Profiling

The compound is marketed explicitly as a reference substance for drug impurity analysis, indicating its use in pharmaceutical quality control (QC) workflows where a 2-oxo-benzoxazole-7-carboxylic acid scaffold appears as a hydrolytic degradation product or process impurity [1]. This application context is not documented for the 4-COOH, 5-COOH, or 6-COOH positional isomers, suggesting that drugs or synthetic intermediates bearing the 7-substituted benzoxazolone motif (rather than other regioisomers) are more prevalent in pharmaceutical pipelines and therefore drive demand for this specific impurity standard .

Pharmaceutical analysis Impurity reference Quality control

Tautomeric Preference: 2-Oxo (Lactam) vs. 2-Hydroxy (Lactim) Form Stability

The compound's 2-oxo (lactam, C=O) tautomer is the thermodynamically favored form under ambient conditions, as confirmed by the canonical SMILES representation O=C1NC2=C(O1)C(C(=O)O)=CC=C2 in PubChem and vendor databases [1]. This contrasts with the alternative 2-hydroxy (lactim) tautomer (CAS 112669-50-8 registered separately for the hydroxy form), which would present an exocyclic OH donor in place of the endocyclic NH. Tautomeric equilibria in benzoxazolones are solvent- and pH-dependent, with the lactam form dominating in aqueous buffer (pH 7.4) by approximately 10:1 or greater [2]. This has significant implications for molecular docking: the lactam NH serves as a geometrically constrained H-bond donor, while the lactim OH would alter both the H-bond geometry and the ring electron distribution, affecting π-stacking interactions [2].

Tautomerism Molecular recognition Docking

Validated Application Scenarios for 2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic Acid Based on Quantitative Evidence


Fragment-Based Library Design Requiring Diverse Carboxylic Acid H-Bond Vectors

When constructing a fragment library for NMR- or SPR-based screening against a novel protein target, the 7-COOH isomer provides a unique hydrogen-bond vector along the molecular long axis that the 4-COOH isomer (ortho vector) cannot sample . Inclusion of both the 7-COOH and 4-COOH isomers in the library expands the pharmacophoric diversity coverage of the benzoxazolone scaffold, reducing the probability of missing a hit due to suboptimal carboxyl presentation. The intermediate logP of 0.7 also satisfies the 'rule of three' for fragment-like physicochemical properties [1].

Pharmaceutical Impurity Reference Standard for HPLC Method Validation

For analytical development laboratories validating HPLC or UPLC methods for drug substances containing a benzoxazolone-7-carboxylic acid motif, this compound serves as a characterized impurity reference standard . Its documented use in this role, combined with commercial availability at ≥97% purity from multiple suppliers, supports regulatory method validation requirements per ICH Q3A/Q3B guidelines [1]. The 4-, 5-, and 6-COOH positional isomers are not recognized substitutes.

Synthetic Intermediate for 7-Substituted Benzoxazolone Derivatization

Medicinal chemistry programs seeking to explore SAR around the benzoxazolone 7-position can utilize the free carboxylic acid for amide coupling, esterification, or reduction chemistry . The 2-oxo (lactam) form preserves the NH at position 3 for potential alkylation or acylation, offering two orthogonal derivatization handles on the scaffold [1]. This dual-functionalization capability distinguishes it from the N-methyl analog (CAS 1423029-68-8), where the 3-position is blocked, limiting synthetic diversification to the 7-carboxyl group only.

Molecular Docking and Crystallography Requiring Defined Tautomeric State

Structure-based drug design campaigns that depend on accurate docking poses or co-crystallization require the defined lactam tautomer (2-oxo form) rather than the lactim (2-hydroxy) tautomer . The target compound's SMILES explicitly encodes the C=O at position 2 and NH at position 3, providing unambiguous input for computational models [1]. This is critical when the benzoxazolone NH is hypothesized to engage a backbone carbonyl in the target protein binding site.

Quote Request

Request a Quote for 2-Oxo-2,3-dihydro-1,3-benzoxazole-7-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.